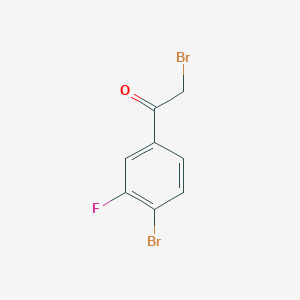

2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone

Descripción

2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone (CAS: 60390-47-8) is a halogenated acetophenone derivative featuring two bromine atoms and one fluorine atom on the aromatic ring. Its molecular formula is C₈H₅Br₂FO, with a molecular weight of 309.94 g/mol. The compound is characterized by its α-bromo ketone group, which confers high reactivity in nucleophilic substitution and coupling reactions. This makes it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research .

Propiedades

IUPAC Name |

2-bromo-1-(4-bromo-3-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2FO/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELTVOHIKAUZFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CBr)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697202 | |

| Record name | 2-Bromo-1-(4-bromo-3-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003879-02-4 | |

| Record name | 2-Bromo-1-(4-bromo-3-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-fluorophenacyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone can be synthesized through a one-pot strategy involving the bromination of secondary alcohols using ammonium bromide and oxone. This method is versatile and efficient, providing a straightforward route to obtain alpha-bromoketones .

Industrial Production Methods

Industrial production of this compound typically involves the bromination of 4-bromo-3-fluoroacetophenone under controlled conditions to ensure high yield and purity. The reaction is carried out in an inert atmosphere at temperatures ranging from 2-8°C .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

Nucleophilic substitution: Products include substituted amines or thiols.

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₈H₅Br₂FO

- Molecular Weight : 295.93 g/mol

- CAS Number : 1003879-02-4

The compound features a bromo-substituted phenyl group attached to an ethanone moiety, which imparts distinct chemical reactivity due to the presence of both the ketone group and halogen atoms. This combination allows for diverse synthetic pathways, particularly in the formation of heterocycles.

Scientific Research Applications

-

Synthesis of Heterocycles

- 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone is utilized as a precursor for synthesizing various nitrogen-containing heterocycles such as pyrazines and thiazoles. These heterocycles are crucial in pharmaceutical development due to their biological activities and roles as active pharmaceutical ingredients (APIs) .

-

Medicinal Chemistry

- The compound's structure allows for modifications that can enhance its pharmacological properties. For example, derivatives of this compound have been explored for their potential use in treating conditions like cystic fibrosis and as inhibitors for specific enzymes . The incorporation of fluorine is known to influence lipophilicity and metabolic stability, which are critical factors in drug design.

- Material Science

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in synthesizing biologically active compounds:

Mecanismo De Acción

The mechanism of action of 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone involves its interaction with nucleophilic sites on biological molecules. The bromine atoms act as electrophilic centers, facilitating the formation of covalent bonds with nucleophiles. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .

Comparación Con Compuestos Similares

Structural and Electronic Differences

The reactivity and physical properties of α-bromo aryl ketones are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis with structurally related compounds:

Key Observations :

- Electron-withdrawing groups (Br, F) enhance the electrophilicity of the α-carbon, accelerating nucleophilic substitutions.

- Hydroxyl (-OH) and methoxy (-OCH₃) groups increase polarity but may deactivate the ring toward electrophilic attacks.

- Steric hindrance (e.g., -CH₃ in ) slows down reactions at the α-position.

This compound

Comparative Syntheses:

- 2-Bromo-1-(4-methoxyphenyl)ethanone (): Bromination of 1-(4-methoxyphenyl)ethanone with Br₂ in CHCl₃ (85% yield).

- 2-Bromo-1-(2-hydroxy-4-methoxyphenyl)ethanone (): Bromination of 5-fluoro-2-hydroxyacetophenone in dioxane/ether (80% yield).

Trend: Bromination of pre-functionalized acetophenones is a universal strategy, but yields depend on substituent compatibility with bromine’s electrophilic nature.

Physical Properties

- Melting Points: 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone: 81–83°C 2-Bromo-1-(2-hydroxy-4-methoxyphenyl)ethanone: 86–87°C Target compound: Expected higher melting point (>100°C) due to heavier halogens (Br, F) enhancing lattice energy.

- Solubility: Halogenated derivatives (e.g., target compound) are typically soluble in dichloromethane, ether, and methanol . Hydroxy-substituted analogs () show improved water solubility due to -OH groups.

Target Compound:

- Used as a pharmaceutical intermediate (e.g., in analogs of BMS-337197, a thrombin inhibitor) .

- The α-bromo ketone group participates in Ullmann couplings and Grignard reactions to form C–C bonds.

Comparable Compounds:

- 2-Bromo-1-(2-nitrophenyl)ethanone (): Key intermediate in BMS-337197 synthesis (55% yield over multiple steps).

- 2-Bromo-1-(4-chlorophenyl)ethanone (): Alkylation agent in heterocyclic chemistry under microwave irradiation (high yields).

Utility Trends :

Actividad Biológica

2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone, a compound with the chemical formula C8H6Br2F, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a brominated phenyl ring and a carbonyl group, which are critical for its biological activity. The presence of halogen atoms (bromine and fluorine) enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Many brominated compounds demonstrate significant antibacterial properties. For instance, certain derivatives have shown effectiveness against resistant strains of bacteria.

- Anticancer Properties : Compounds containing carbonyl groups are often investigated for their ability to inhibit cancer cell proliferation.

- Enzyme Inhibition : The carbonyl functionality can interact with nucleophilic sites on enzymes, potentially leading to inhibition.

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

- Interaction with Enzymes : The compound may act as an enzyme inhibitor by forming covalent bonds with active site residues.

- Cell Membrane Disruption : Brominated compounds can integrate into bacterial membranes, disrupting their integrity.

- Induction of Apoptosis : Some studies suggest that similar compounds can trigger apoptotic pathways in cancer cells.

Antibacterial Activity

A study demonstrated that derivatives of brominated phenyl ethanones exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were significantly lower than those for conventional antibiotics, indicating a promising alternative for treating resistant infections .

Anticancer Studies

Research published in various journals has explored the anticancer potential of 2-bromo derivatives. One study reported that a related compound induced apoptosis in human cancer cell lines through the activation of caspase pathways .

Enzyme Inhibition

A recent investigation focused on the inhibition of specific enzymes by this compound. The results indicated that the compound effectively inhibited certain kinases involved in cancer cell signaling pathways, suggesting a dual role as both an anticancer agent and an enzyme inhibitor .

Data Table: Biological Activities and Effects

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone, and how do reaction conditions influence yield?

- Methodology : A Friedel-Crafts acylation approach is commonly used. For example, bromination of 1-(4-bromo-3-fluorophenyl)ethanone with bromine in chloroform under controlled stoichiometry (e.g., 1:1 molar ratio) achieves selective α-bromination. Post-reaction, purification via NaHCO₃ and Na₂S₂O₃ washes removes excess bromine, followed by recrystallization from diethyl ether to isolate the product .

- Critical Parameters : Temperature control (0–5°C) minimizes di-bromination byproducts. Solvent polarity (CHCl₃ vs. DCM) and bromine addition rate significantly affect regioselectivity.

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Workflow :

- HPLC : Purity assessment using a C18 column with UV detection at 254 nm.

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm; carbonyl carbon at ~190 ppm).

- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 500–600 cm⁻¹ (C-Br stretch) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Experimental Design :

- Thermal Stability : TGA/DSC analysis (25–200°C) to assess decomposition thresholds.

- Hydrolytic Stability : Incubate in buffered solutions (pH 2–12) at 25°C/40°C; monitor degradation via LC-MS.

Advanced Research Questions

Q. How does the electronic effect of the 4-bromo-3-fluorophenyl substituent influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing Br and F groups activate the ketone for nucleophilic substitution (e.g., Suzuki-Miyaura coupling). DFT calculations (B3LYP/6-31G*) show enhanced electrophilicity at the α-carbon due to resonance withdrawal .

- Case Study : Reaction with phenylboronic acid in Pd(PPh₃)₄/Na₂CO₃ yields biaryl derivatives; optimize ligand choice (XPhos vs. SPhos) for steric hindrance mitigation .

Q. What crystallographic challenges arise during structural determination, and how are they resolved?

- Crystallography Workflow :

- Use SHELXT (intrinsic phasing) for structure solution from single-crystal XRD data.

- Refinement in SHELXL with TWIN/BASF commands for handling twinning or disorder .

- Example : Aromatic ring disorder in the 4-bromo-3-fluorophenyl group requires partial occupancy modeling .

Q. How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be reconciled?

- Troubleshooting :

- Solvent Effects : Simulate NMR shifts (GIAO method) in chloroform vs. DMSO to match experimental data.

- Dynamic Effects : Variable-temperature NMR to detect conformational exchange broadening .

Q. What strategies are effective in designing structure-activity relationship (SAR) studies for brominated ethanones?

- SAR Framework :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.